Chlorpheniramine

概述

描述

氯苯那敏是一种第一代抗组胺药,用于治疗过敏性疾病的症状,例如过敏性鼻炎(花粉症)和荨麻疹。 它以其阻断 H1 受体的能力而闻名,从而减少了体内组胺的作用 。 氯苯那敏于 1948 年获得专利,自 1950 年代以来一直广泛用于医疗实践 .

准备方法

合成路线和反应条件

氯苯那敏可以通过多步合成。一种常见的方法是将对氯苯甲腈与 2-溴吡啶在氨基钠的存在下反应,形成中间体。 然后将该中间体在强碱性条件下与 N,N-二甲基氯乙烷盐酸盐反应,生成氯苯那敏 。 最终产物可以通过提取和成盐过程进行纯化,以实现高纯度 .

工业生产方法

在工业环境中,氯苯那敏的生产涉及连续进料原材料并利用酸碱性质去除杂质。 该方法可确保最终产物的高产率和纯度,使其适用于大规模生产 .

化学反应分析

Step 1: Formation of 2-(4-Chlorobenzyl)pyridine

-

Reactants : 4-Chlorophenylacetonitrile and 2-chloropyridine.

-

Conditions : Sodium amide (NaNH₂) in toluene at 45–55°C for 4 hours .

-

Mechanism : Nucleophilic substitution followed by cyclization.

Step 2: Alkylation with N,N-Dimethyl-2-chloroethylamine

-

Reactants : Intermediate from Step 1 and N,N-dimethyl-2-chloroethylamine hydrochloride.

-

Conditions : Sodium amide in toluene at 55–65°C for 3 hours .

-

Product : γ-(4-Chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine .

Step 3: Hydrolysis and Decarboxylation

Salt Formation

This compound is converted to its maleate salt for improved stability and solubility:

-

Reaction : this compound + Maleic acid → this compound maleate.

-

Conditions : Ethanol solvent, room temperature (2 hours), followed by recrystallization at 0–10°C .

Stereochemical Reactions

This compound exists as enantiomers (dexthis compound and levthis compound), with significant differences in receptor binding:

| Enantiomer | H₁ Receptor (Kᵢ, nM) | mAChR (Kᵢ, μM) | Source |

|---|---|---|---|

| Dexthis compound | 2.67–4.81 | 20–30 | |

| Levthis compound | 211–361 | 40–50 |

Key Findings :

-

Dexthis compound binds 50–100× more strongly to H₁ receptors than the levo form .

-

Both enantiomers exhibit weak anticholinergic activity (mAChR IC₅₀ >20 μM) .

Thermal Decomposition

Hydrolytic Degradation

Anaphylaxis Induction

-

This compound paradoxically triggers IgE-mediated anaphylaxis in rare cases .

-

Mechanism : Direct basophil activation (CD63/CD203c↑) confirmed via basophil activation tests (BAT) .

Solvent Interactions

-

Methanol/ethylene glycol systems : Alters apparent molar volume (ϕᵥ = −0.12 to +0.18 cm³/mol) and viscosity B-coefficient (0.012–0.025 dm³/mol) .

-

Clinical Impact : Modifies pharmacokinetics in co-solvent formulations .

RP-HPLC Analysis

Reaction with Biological Targets

| Target | Binding Affinity (Kᵢ/IC₅₀) | Effect |

|---|---|---|

| H₁ receptor | 2.5–3.0 nM | Inverse agonist |

| SERT | 15.2 nM | Reuptake inhibition |

| mAChRs | 17,000–77,600 nM | Weak antagonism |

| hERG | 20,900 nM | Low cardiac risk |

科学研究应用

Antihistaminic Applications

Chlorpheniramine is predominantly used to alleviate symptoms of allergic rhinitis, hay fever, and other allergic reactions. Its mechanism involves blocking H1 histamine receptors, which reduces symptoms such as sneezing, itching, and runny nose.

Clinical Studies:

- A study highlighted its effectiveness in managing chronic urticaria and allergic reactions, demonstrating significant symptom relief in patients .

Antiviral Properties

Recent investigations have revealed this compound's potential antiviral effects, particularly against various strains of influenza and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

Key Findings:

- Influenza Treatment: Research indicates that this compound maleate exhibits significant antiviral activity against influenza viruses (H1N1, H3N2, and influenza B). It primarily inhibits early viral infection stages such as adsorption and entry into host cells .

- SARS-CoV-2: A study demonstrated this compound's ability to interact with multiple targets within the SARS-CoV-2 virus, suggesting it could serve as a multitarget antiviral agent .

Respiratory Conditions

In addition to its antihistaminic properties, this compound has been explored for its efficacy in treating asthma and other respiratory conditions.

Clinical Insights:

- This compound has been noted for its potential use in asthma management due to its ability to reduce airway inflammation .

- The drug has also been investigated for its role in alleviating symptoms associated with plasma cell gingivitis and depression .

Pediatric Applications

This compound is commonly included in over-the-counter formulations for cough and cold remedies aimed at pediatric populations. Ongoing research aims to refine dosing guidelines based on pharmacokinetic studies in children.

Research Initiatives:

- The Consumer Healthcare Products Association (CHPA) is conducting studies to confirm the safety and effectiveness of this compound for children aged 2 to under 12 years . This includes evaluating historical data on dosing and symptom progression related to respiratory conditions.

Administration Routes

This compound is primarily administered orally; however, alternative routes such as intravenous, intramuscular, subcutaneous, and intranasal have been explored.

Emerging Routes:

- Intranasal administration is gaining attention due to its rapid onset of action and potential effectiveness against respiratory viruses .

Data Summary Table

作用机制

氯苯那敏通过与组胺 H1 受体结合发挥作用,从而阻断内源性组胺的作用。 这导致暂时缓解症状,例如打喷嚏、瘙痒和鼻塞 。 该化合物与胃肠道、血管和呼吸道中效应细胞上的 H1 受体位点竞争组胺 .

相似化合物的比较

类似化合物

苯海拉明: 另一种第一代抗组胺药,用于治疗过敏反应和晕动症.

西替利嗪: 第二代抗组胺药,与氯苯那敏相比,镇静作用较少.

氯雷他定: 一种非镇静性抗组胺药,用于与氯苯那敏相同的适应症。

独特性

氯苯那敏在疗效和副作用之间的平衡方面独树一帜。 虽然它比其他一些第一代抗组胺药(如苯海拉明)的镇静作用更弱,但它在某些过敏性疾病中的疗效比第二代抗组胺药(如西替利嗪)更强 .

生物活性

Chlorpheniramine, an antihistamine belonging to the alkylamine class, is primarily known for its effectiveness in alleviating allergic symptoms by acting as a histamine H1 receptor antagonist. Recent studies have expanded its profile to include potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and case studies.

This compound exerts its biological effects primarily through the following mechanisms:

- Histamine H1 Receptor Antagonism : By competing with histamine for binding to H1 receptors on various effector cells, this compound reduces symptoms associated with allergies such as sneezing and itching. It is classified as an inverse agonist, which means it not only blocks histamine action but also stabilizes the receptor in an inactive form .

- Antiviral Activity : Recent research indicates that this compound may also inhibit the replication of certain viruses, including SARS-CoV-2. Studies have shown that it interferes with viral adsorption and replication, demonstrating a direct virucidal effect. Molecular docking studies revealed interactions with key viral proteins such as the main protease and RNA polymerase .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| H1 Receptor Antagonism | Blocks histamine action, alleviating allergy symptoms. |

| Inverse Agonism | Stabilizes H1 receptor in an inactive state. |

| Antiviral Activity | Inhibits viral replication and adsorption; shows direct virucidal effects. |

Clinical Studies and Findings

Several clinical studies have explored the efficacy and safety profile of this compound in various contexts:

- Antiviral Efficacy Against COVID-19 : A study demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2 through multiple mechanisms. The half-maximal cytotoxic concentration (CC50) was determined to be 497.7 μg/ml in VERO E6 cells, indicating a dose-dependent response .

- Allergic Reactions : Despite its therapeutic benefits, this compound can induce adverse reactions. A review of pharmacovigilance data revealed that 31.5% of reported adverse drug reactions were classified as anaphylaxis following this compound administration . Case studies highlighted instances where patients experienced severe allergic reactions after intravenous administration.

- CNS Effects : this compound has been associated with central nervous system (CNS) side effects, including sedation and impaired cognitive function. Studies indicated that it could alter auditory attention mechanisms and affect performance on tasks requiring sustained concentration .

Table 2: Clinical Findings on this compound

Case Studies

Two notable case reports illustrate the potential for severe allergic reactions to this compound:

- Case 1 : A patient experienced urticaria and gastrointestinal symptoms immediately after intravenous administration of this compound maleate. Emergency treatment was required to manage anaphylaxis .

- Case 2 : Another patient developed exacerbated urticaria after receiving this compound, leading to hospitalization and treatment with corticosteroids .

These cases underscore the importance of monitoring for allergic responses when administering this medication.

属性

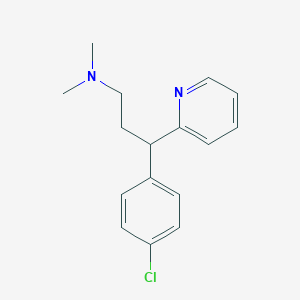

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022804 | |

| Record name | Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142 °C @ 1.0 MM HG | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

132-22-9, 113-92-8 | |

| Record name | (±)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 135 °C | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chlorpheniramine?

A1: this compound is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].

Q2: What are the downstream effects of this compound's H1-receptor antagonism?

A2: By blocking H1 receptors, this compound inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].

Q3: Does this compound affect alertness?

A3: Yes, studies using enantiomers of this compound have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.

Q5: Can this compound be formulated to mask its bitter taste?

A5: Yes, research has investigated microencapsulation of this compound with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.

Q6: How does the hydration state of this compound-loaded microcapsules affect drug release?

A6: Studies on cellulose acetate butyrate-coated resinates containing this compound showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].

Q7: Does the type of resin used in microencapsulation influence this compound release?

A7: Yes, research has shown that this compound is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].

Q8: Is this compound stereoselectively metabolized?

A8: Yes, the (S)-(+)-enantiomer of this compound is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].

Q9: What is the role of CYP2D6 in this compound metabolism?

A9: CYP2D6 contributes to the metabolism of this compound. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of this compound, particularly the (S)-(+)-enantiomer [].

Q10: How does the pharmacokinetic profile of this compound differ between extensive and poor metabolizers of CYP2D6?

A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to this compound compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].

Q11: What is the bioavailability of this compound from sustained-release formulations?

A11: Studies comparing a sustained-release capsule of this compound-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].

Q12: Does this compound undergo enterohepatic circulation?

A12: Yes, fecal excretion of radiolabeled this compound after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].

Q13: What are the primary metabolites of this compound in humans?

A13: this compound undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylthis compound, along with other unidentified polar metabolites [].

Q14: How does this compound's effect on histamine-induced skin reactions compare to other antihistamines?

A14: Clinical studies have demonstrated that this compound effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].

Q15: Can this compound be used to prevent emergence agitation after surgery?

A15: A retrospective study investigating the use of this compound for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received this compound preoperatively compared to those who did not [].

Q16: Does combining this compound with ephedrine enhance its anti-motion sickness effects?

A17: Contrary to expectations, a study combining this compound with ephedrine found that while ephedrine counteracted some of this compound's sedative effects, it did not further improve its efficacy against motion sickness [].

Q17: Does this compound affect cerebral blood flow during hypoxia?

A19: Studies in conscious dogs have shown that while this compound does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.

Q18: Can this compound cause hypersensitivity reactions?

A20: While rare, cases of hypersensitivity reactions to this compound have been reported []. Symptoms can include urticaria and other allergic manifestations.

Q19: Can this compound be formulated for sustained release?

A21: Yes, researchers have investigated the development of sustained-release formulations of this compound using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.

Q20: What analytical techniques are commonly used for quantifying this compound in biological samples?

A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of this compound in plasma and other biological matrices [, , , ].

Q21: Can this compound be analyzed simultaneously with other drugs in pharmaceutical formulations?

A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of this compound with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].

Q22: Has this compound been detected in environmental samples?

A24: Yes, a study from Hanoi, Vietnam, detected this compound maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].

Q23: Can activated carbon derived from natural sources be used for this compound removal from pharmaceutical waste?

A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing this compound from solutions []. The findings suggest that these modified carbons can effectively remove this compound from pharmaceutical wastewater.

Q24: Can this compound potentiate the antimalarial activity of chloroquine?

A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining this compound with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].

Q25: Can this compound be used to prevent adverse reactions to antivenom?

A27: A clinical trial investigated the use of this compound in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.

Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of this compound maleate tablets?

A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in this compound maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。